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Compound of Interest

Compound Name: 2-Fluoro-4-phenylphenol

Cat. No.: B1338171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to acquire

and interpret spectroscopic data for the compound 2-Fluoro-4-phenylphenol. While extensive

searches of publicly available databases did not yield a complete set of experimental spectra

for this specific molecule, this document details the standard protocols for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this and

similar aromatic compounds.

Compound Properties
2-Fluoro-4-phenylphenol is a fluorinated biphenyl derivative with the following properties:

Property Value

Molecular Formula C₁₂H₉FO[1]

Molecular Weight 188.20 g/mol [1]

Monoisotopic Mass 188.063743068 Da[1]

CAS Number 84376-21-6[1]

Spectroscopic Data Summary
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As of the latest search, a complete and verified public dataset for the ¹H NMR, ¹³C NMR, IR,

and MS of 2-Fluoro-4-phenylphenol is not available. The following tables are placeholders to

be populated with experimental data once acquired.

¹H NMR (Proton NMR) Data
Predicted chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m =

multiplet), and coupling constants (J) in Hz.

Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

¹³C NMR (Carbon NMR) Data
Predicted chemical shifts (δ) in ppm.

Chemical Shift (ppm) Assignment

IR (Infrared) Spectroscopy Data
Characteristic absorption bands in wavenumbers (cm⁻¹).

Wavenumber (cm⁻¹) Functional Group Assignment

MS (Mass Spectrometry) Data
Mass-to-charge ratio (m/z) of significant fragments.

m/z Relative Intensity (%) Fragment Assignment

[M]⁺
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The following are detailed methodologies for the acquisition of spectroscopic data for a solid

aromatic compound like 2-Fluoro-4-phenylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 2-Fluoro-4-phenylphenol.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Cap the NMR tube and ensure the sample is fully dissolved and the solution is

homogeneous by gentle vortexing.

¹H NMR Data Acquisition:

Pulse Program: Standard single-pulse experiment.

Temperature: 298 K.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32 (or as needed for a good signal-to-noise ratio).

Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Temperature: 298 K.
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Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low

natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption line shapes.

Apply baseline correction.

Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Identify the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few mg) of 2-Fluoro-4-phenylphenol in a volatile organic

solvent (e.g., dichloromethane or acetone).

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Data Acquisition:
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Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Perform a background scan with a clean, empty salt plate to subtract any atmospheric and

instrumental interferences.

Data Analysis:

Identify the characteristic absorption bands corresponding to functional groups such as O-H

(hydroxyl), C-H (aromatic), C=C (aromatic), and C-F bonds.

Compare the obtained spectrum with spectral databases for similar compounds if available.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation and Introduction (for GC-MS):

Prepare a dilute solution of 2-Fluoro-4-phenylphenol in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The compound will be vaporized and separated from the solvent and any impurities on the

GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: Scan a suitable m/z range, for example, 40-500 amu.
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Source Temperature: Typically 200-250 °C.

Data Analysis:

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic losses of functional groups or

structural motifs. The presence of a fluorine atom may lead to specific fragmentation

pathways.

Compare the obtained mass spectrum with spectral libraries for identification.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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